6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structure and diverse biological activities. This compound features a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole ring. Such structural motifs are often found in medicinal chemistry, where they contribute to the compound’s pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production methods often focus on scalability and efficiency. The microwave-mediated synthesis mentioned above is particularly advantageous for industrial applications due to its rapid reaction times and high yields. Additionally, the use of heterogeneous catalysts, such as Schiff base zinc(II) complexes supported on magnetite nanoparticles, has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of N-(2-pyridyl)amidines to form the triazolo[1,5-a]pyridine ring.
Substitution: Nucleophilic substitution reactions involving the phenyl group or the triazole ring.
Common Reagents and Conditions:
Oxidizers: NaOCl, Pb(OAc)4, MnO2.
Catalysts: Schiff base zinc(II) complexes, copper acetate.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but with a pyrimidine ring instead of a phenyl group.
1,2,4-Triazolo[3,4-a]pyridine: Another triazole-pyridine fused compound but with different substitution patterns.
Uniqueness: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution with a phenyl group, which imparts distinct pharmacological properties and enhances its potential for therapeutic applications.
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H |
InChI Key |
VDWUOBKMUXJXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2 |
Origin of Product |
United States |
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